Bienvenue dans la boutique en ligne BenchChem!

Pyrrhocoricin

Antimicrobial susceptibility MIC determination Proline-rich AMP

Pyrrhocoricin is a validated DnaK inhibitor with proven in vivo efficacy and serum stability, unlike unstable analogs. Ideal for chaperone studies and antimicrobial development. Choose for reliable, mechanism-defined research.

Molecular Formula C113H179N33O34
Molecular Weight 2543.8 g/mol
CAS No. 156548-23-1
Cat. No. B140741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrhocoricin
CAS156548-23-1
Synonymspyrrhocoricin
pyrrhocoricin protein, Pyrrhocoris apterus
pyrrhocoricin, Pyrrhocoris apterus
Molecular FormulaC113H179N33O34
Molecular Weight2543.8 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)OC(=O)C2(CCCN2C(=O)C(CCCNC(=N)N)NC(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(C(C)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)N)C(=O)C7CCCN7C(=O)C(CCCNC(=N)N)NC(=O)C8CCCN8C(=O)C(CC(C)C)N)N
InChIInChI=1S/C113H179N33O34/c1-9-57(6)85(119)101(170)138-69(47-60-28-32-62(150)33-29-60)93(162)137-71(49-80(116)152)94(163)133-66(21-12-38-126-110(120)121)92(161)140-73(50-81(117)153)107(176)180-109(177)113(90(159)75-24-15-41-142(75)103(172)67(22-13-39-127-111(122)123)134-98(167)76-25-16-42-143(76)102(171)64(115)46-55(2)3)36-19-45-146(113)104(173)68(23-14-40-128-112(124)125)135-99(168)77-26-17-43-144(77)105(174)78-27-18-44-145(78)106(175)86(58(7)178-108-87(130-59(8)149)89(158)88(157)79(54-148)179-108)141-96(165)70(48-61-30-34-63(151)35-31-61)136-97(166)74(53-147)131-82(154)52-129-91(160)65(20-10-11-37-114)132-95(164)72(51-83(155)156)139-100(169)84(118)56(4)5/h28-35,55-58,64-79,84-89,108,147-148,150-151,157-158H,9-27,36-54,114-115,118-119H2,1-8H3,(H2,116,152)(H2,117,153)(H,129,160)(H,130,149)(H,131,154)(H,132,164)(H,133,163)(H,134,167)(H,135,168)(H,136,166)(H,137,162)(H,138,170)(H,139,169)(H,140,161)(H,141,165)(H,155,156)(H4,120,121,126)(H4,122,123,127)(H4,124,125,128)/t57-,58+,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79+,84-,85-,86-,87+,88-,89+,108?,113+/m0/s1
InChIKeyUWTNKIQOJMCYQD-WWVPZDBJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrrhocoricin (CAS 156548-23-1): A Proline-Rich Antimicrobial Peptide with DnaK-Specific Inhibitory Activity


Pyrrhocoricin is a 20-amino acid, proline-rich antimicrobial peptide (PrAMP) originally isolated from the European fire bug *Pyrrhocoris apterus*. It belongs to the short (18-20 residue) proline-rich antibacterial peptide family, which also includes drosocin and apidaecin [1]. Unlike membrane-disrupting peptides, pyrrhocoricin acts primarily by binding to and inhibiting the bacterial heat shock protein DnaK, thereby preventing chaperone-assisted protein folding, a mechanism distinct from many conventional antibiotics [2]. Its sequence (VDKGSYLPRPTPPRPIYNRN) contains a high proportion of proline and arginine residues, contributing to its unique conformational properties and target interaction [3].

Pyrrhocoricin vs. Drosocin and Apidaecin: Why Substitution Undermines In Vivo Utility


While pyrrhocoricin, drosocin, and apidaecin share a common class and overlapping mechanism of DnaK inhibition [1], their in vivo pharmacokinetic and toxicity profiles diverge sharply, rendering them non-interchangeable. For instance, the closely related drosocin exhibits potent in vitro activity but is completely inactive in mice due to rapid proteolytic degradation in mammalian serum, a critical liability pyrrhocoricin largely overcomes [2]. Furthermore, pyrrhocoricin's in vivo protection window is dose-dependent and narrow, a characteristic not uniformly shared across analogs, necessitating precise compound selection for specific therapeutic or research applications [3]. Substituting pyrrhocoricin with another class member without accounting for these established differences in stability, in vivo efficacy, and therapeutic index would introduce significant experimental or developmental risk.

Quantitative Differentiation of Pyrrhocoricin: Head-to-Head Data Against Key Analogs


Pyrrhocoricin Exhibits Superior In Vitro Potency Against E. coli Compared to Apidaecin

In a direct head-to-head comparison using identical broth microdilution methodology, pyrrhocoricin demonstrated a 4-fold greater potency (lower MIC) against *E. coli* K12 (MC4100 strain) than apidaecin Ib. Pyrrhocoricin's MIC was 2 μM, while apidaecin Ib's was 8 μM [1]. This difference in concentration required for bacterial growth inhibition highlights pyrrhocoricin's greater intrinsic activity against this key Gram-negative pathogen, a critical factor for therapeutic window considerations and in vitro assay design.

Antimicrobial susceptibility MIC determination Proline-rich AMP

Pyrrhocoricin Confers In Vivo Protection Against Systemic Infection, Uniquely Absent in Drosocin

Cross-study comparison reveals a fundamental functional divergence: while both pyrrhocoricin and glycosylated drosocin are active against *E. coli* in vitro, drosocin is completely inactive when administered intravenously to mice due to rapid serum degradation, whereas pyrrhocoricin protects mice from systemic *E. coli* challenge at low intravenous doses [REFS-1, REFS-2]. Furthermore, pyrrhocoricin itself exhibits a complex dose-response in vivo: it is protective at low doses but can augment infection in compromised animals at higher doses (e.g., 50 mg/kg), a property that has driven development of improved analogs [3].

In vivo efficacy Systemic infection model Serum stability

Pyrrhocoricin Binds E. coli DnaK with ~50 μM Affinity, Differentiating its Mechanism from Non-Inhibitory Peptides

Fluorescence polarization and dot blot analysis revealed that pyrrhocoricin binds to a specific C-terminal hinge region of *E. coli* DnaK (around residues 583-615) with a dissociation constant (Kd) of 50.8 μM [1]. This binding is functionally relevant, as it inhibits DnaK's ATPase activity and chaperone-assisted protein folding. Critically, this binding and functional inhibition are stereospecific; the all-D-amino acid analog of pyrrhocoricin (D-pyrrhocoricin) and membrane-active peptides like cecropin A or magainin 2 fail to bind or inhibit DnaK, confirming a precise, target-based mechanism rather than general membrane disruption [1].

DnaK binding Kd determination Mechanism of action

Pyrrhocoricin's In Vivo Protective Efficacy is Characterized by a Narrow, Dose-Dependent Window

Cross-study data delineates a critical feature of native pyrrhocoricin: its in vivo activity is dose-dependent and exhibits a narrow therapeutic window. While low doses of pyrrhocoricin protected mice against *E. coli* infection, a higher dose (50 mg/kg) was observed to augment infection in compromised animals, indicating potential toxicity under certain conditions [REFS-1, REFS-2]. This nuanced dose-response profile is a key differentiator from analogs that have been engineered to eliminate this high-dose toxicity, such as the Pip-pyrr-MeArg dimer, which showed no toxicity to COS-7 cells at concentrations up to 500 μM [3].

In vivo toxicity Therapeutic index Dose-response

Pyrrhocoricin Demonstrates Sequence- and Target-Specific Binding, with No Detectable Affinity for Human Hsp70

Cross-study evidence indicates that pyrrhocoricin does not bind to the human equivalent of DnaK, the heat shock protein Hsp70. This was explicitly demonstrated in binding assays where pyrrhocoricin showed no interaction with Hsp70 [1]. This is in contrast to its specific binding to bacterial DnaK (Kd = 50.8 μM) [2]. Furthermore, pyrrhocoricin binding was not observed to the homologous DnaK fragment of *Staphylococcus aureus*, a pyrrhocoricin nonresponsive strain [2]. This species-specific binding profile at the target level is a critical determinant of the peptide's safety and selectivity, a property not uniformly characterized for all PrAMP family members.

Target specificity Hsp70 selectivity Drug safety

Evidence-Based Applications for Pyrrhocoricin: From In Vitro Assays to In Vivo Proof-of-Concept


1. In Vitro Mechanistic Studies of DnaK Inhibition and Chaperone-Assisted Protein Folding

Pyrrhocoricin serves as a validated chemical probe for studying the bacterial heat shock protein DnaK. Its well-characterized, stereospecific binding (Kd = 50.8 μM) to the DnaK C-terminal hinge region and subsequent inhibition of ATPase activity and protein refolding (as measured by alkaline phosphatase and β-galactosidase assays in live *E. coli*) [1] make it an ideal tool for dissecting chaperone function in Gram-negative bacteria. It is particularly valuable for comparative studies against inactive analogs (e.g., D-pyrrhocoricin) or membrane-active peptides (e.g., cecropin A) to confirm on-target effects [1].

2. Lead Compound for Designing Stable, In Vivo-Active Antibacterial Peptide Analogs

Native pyrrhocoricin's favorable serum stability and in vivo protective efficacy at low doses [2], contrasted with its dose-limiting toxicity at higher concentrations [3], position it as a foundational scaffold for medicinal chemistry optimization. Researchers developing next-generation PrAMPs can use pyrrhocoricin as a baseline comparator to evaluate improvements in protease resistance, therapeutic index, and expanded spectrum of activity achieved through N- and C-terminal modifications, dimerization, or cyclization [REFS-3, REFS-4]. For instance, the Pip-pyrr-MeArg dimer derivative demonstrates significantly improved in vivo potency (protection at 0.4-10 mg/kg) and reduced toxicity compared to the native peptide [4].

3. In Vivo Proof-of-Concept Studies for Novel Antimicrobial Mechanisms in Murine Infection Models

For researchers requiring an in vivo-active PrAMP with a defined mechanism of action, pyrrhocoricin is a validated tool. Its ability to protect mice from systemic *E. coli* infection when administered intravenously at low doses [2] provides a robust positive control for studies investigating the pharmacokinetics, pharmacodynamics, and efficacy of other DnaK inhibitors or peptide-based antibiotics. It is particularly useful for studies where drosocin, which is inactive in vivo due to serum instability [5], would be an inappropriate control. The well-documented dose-response and toxicity profile [3] further aids in the design and interpretation of in vivo experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyrrhocoricin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.